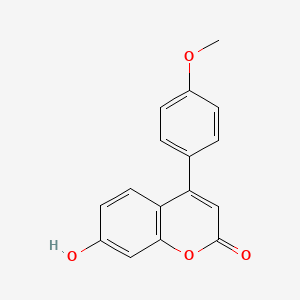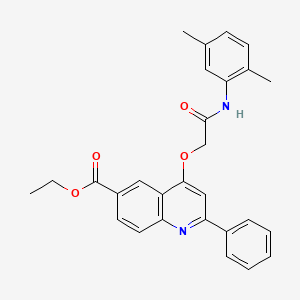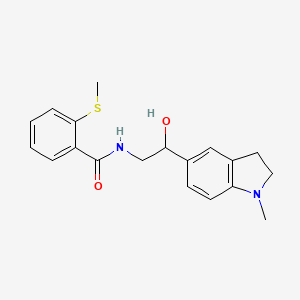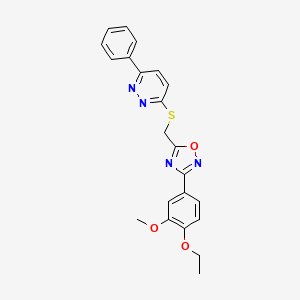![molecular formula C9H11N2NaO2 B3019719 Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate CAS No. 1935550-87-0](/img/structure/B3019719.png)
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate is a chemical compound with the molecular formula C9H11N2NaO2 . It is used as a building block in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a dimethylamino group at the 6-position and a sodium acetate group at the 2-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.19 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Mécanisme D'action
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate acts as a nucleophile and forms covalent bonds with electrophilic atoms or molecules. It can also act as a Lewis base and donate a pair of electrons to a Lewis acid. In biological systems, this compound can interact with proteins and nucleic acids, and modify their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as acetylcholinesterase and phosphodiesterase, which are involved in the metabolism of neurotransmitters and cyclic nucleotides. This compound can also enhance the binding of ligands to receptors and modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It has a high solubility in water and other polar solvents, which makes it easy to handle and use in biological assays. However, this compound has some limitations, such as its reactivity with other compounds and its potential interference with biological systems.
Orientations Futures
There are several future directions for the use of Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate in scientific research. One direction is the development of new synthetic methods for the preparation of this compound derivatives with enhanced biological activities. Another direction is the application of this compound in the development of new fluorescent dyes and sensors for biological imaging and detection. Finally, this compound can be used in the study of protein-ligand interactions and the design of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a versatile and useful compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has great potential for the development of new compounds and the study of biological systems.
Méthodes De Synthèse
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate can be synthesized by the reaction of 2-bromo-6-(dimethylamino)pyridine with sodium acetate in the presence of palladium on charcoal as a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and evaporation.
Applications De Recherche Scientifique
Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a building block for the synthesis of pyridine-containing compounds, which have a wide range of biological activities. This compound is also used as a precursor for the synthesis of fluorescent dyes and as a ligand for the preparation of metal complexes.
Propriétés
IUPAC Name |
sodium;2-[6-(dimethylamino)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Na/c1-11(2)8-5-3-4-7(10-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTWZIGFRVXBG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)







![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)